2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid
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Overview
Description
2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
Given the potential anticancer activity of 1,2,4-triazole derivatives , it’s plausible that this compound may affect pathways related to cell proliferation and apoptosis.
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can improve their pharmacokinetic properties .
Result of Action
Given the potential anticancer activity of 1,2,4-triazole derivatives , it’s plausible that this compound may induce cell death in cancer cells.
Action Environment
It’s known that the synthesis of 1,2,4-triazole derivatives can be influenced by various factors, including temperature and ph .
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole ring in 2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid is known to bind to the iron in the heme moiety of CYP-450 enzymes . This interaction is key to its biochemical activity. The carbonyl group in its structure also plays a significant role due to its ability to form hydrogen bonds .
Molecular Mechanism
It is known that the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 enzymes . This binding interaction is thought to play a key role in its biochemical activity.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid typically involves the formation of the triazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The acetic acid group can then be introduced through various alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often employ metal-free conditions and environmentally benign reagents to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole ring or the acetic acid moiety.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups onto the triazole ring .
Scientific Research Applications
2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as 1H-1,2,4-triazole-1-acetic acid and 2-(1H-1,2,4-triazol-1-yl)terephthalic acid .
Uniqueness
What sets 2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-(3-carbamoyl-1,2,4-triazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c6-4(12)5-7-2-9(8-5)1-3(10)11/h2H,1H2,(H2,6,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLHYHSPLZQNML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-19-6 |
Source
|
Record name | 2-(3-carbamoyl-1H-1,2,4-triazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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